molecular formula C21H25F3N2O4 B11449490 methyl 1-butyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-butyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11449490
M. Wt: 426.4 g/mol
InChI Key: CMWYBJXXYBWDHE-UHFFFAOYSA-N
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Description

Methyl 1-butyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure. This compound is characterized by the presence of a pyrrole ring, a trifluoromethyl group, and a phenylpropanoyl moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-butyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Phenylpropanoyl Group: This step involves the acylation of the pyrrole ring using phenylpropanoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the phenylpropanoyl moiety.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the phenylpropanoyl moiety contributes to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-butyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar in structure but lacks the trifluoromethyl group.

    Methyl 1-butyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(chloromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in methyl 1-butyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C21H25F3N2O4

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 1-butyl-2-methyl-5-oxo-4-(3-phenylpropanoylamino)-4-(trifluoromethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C21H25F3N2O4/c1-4-5-13-26-14(2)17(18(28)30-3)20(19(26)29,21(22,23)24)25-16(27)12-11-15-9-7-6-8-10-15/h6-10H,4-5,11-13H2,1-3H3,(H,25,27)

InChI Key

CMWYBJXXYBWDHE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(C1=O)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2)C(=O)OC)C

Origin of Product

United States

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